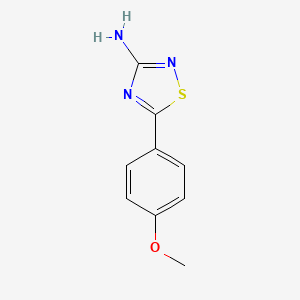5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine
CAS No.: 1086385-64-9
Cat. No.: VC2813425
Molecular Formula: C9H9N3OS
Molecular Weight: 207.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1086385-64-9 |
|---|---|
| Molecular Formula | C9H9N3OS |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine |
| Standard InChI | InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12) |
| Standard InChI Key | OIHLMLNHUBNHGW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC(=NS2)N |
| Canonical SMILES | COC1=CC=C(C=C1)C2=NC(=NS2)N |
Introduction
Chemical Identity and Structural Properties
Basic Identification
5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine belongs to the thiadiazole family of heterocyclic compounds. It features a 1,2,4-thiadiazole ring with a 4-methoxyphenyl substituent at position 5 and an amine group at position 3. The compound is characterized by the following properties:
| Parameter | Value |
|---|---|
| CAS Number | 1086385-64-9 |
| Molecular Formula | C9H9N3OS |
| Molecular Weight | 207.25 g/mol |
| IUPAC Name | 5-(4-methoxyphenyl)-1,2,4-thiadiazol-3-amine |
| Standard InChI | InChI=1S/C9H9N3OS/c1-13-7-4-2-6(3-5-7)8-11-9(10)12-14-8/h2-5H,1H3,(H2,10,12) |
| Standard InChIKey | OIHLMLNHUBNHGW-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)C2=NC(=NS2)N |
Structural Features
The molecular structure of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine contains several key features that contribute to its chemical and biological properties:
-
The 1,2,4-thiadiazole ring: A five-membered heterocyclic ring containing one sulfur atom and three nitrogen atoms in positions 1, 2, and 4
-
The 4-methoxyphenyl group: An aromatic ring with a methoxy substituent in the para position, which enhances lipophilicity and potential interactions with biological targets
-
The amine group: A primary amine at position 3 of the thiadiazole ring, providing potential for hydrogen bonding and further derivatization
Physical Properties
While specific physical data is limited in the available literature, the compound is likely a crystalline solid at room temperature. Its solubility profile would be influenced by the presence of both hydrophilic (amine group) and lipophilic (methoxyphenyl) moieties, conferring moderate solubility in organic solvents.
Synthesis and Chemical Reactivity
Chemical Reactivity
The chemical reactivity of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is largely determined by its functional groups:
-
The amine group at position 3 can undergo typical reactions of primary amines:
-
Acylation to form amides
-
Alkylation to form secondary or tertiary amines
-
Condensation with carbonyl compounds
-
-
The methoxyphenyl group can participate in electrophilic aromatic substitution reactions, although the methoxy group typically directs substitution to specific positions on the aromatic ring
-
The thiadiazole ring itself can engage in various reactions, including nucleophilic substitutions and coordination with metal ions through its nitrogen atoms
Biological Activities
Antimicrobial Properties
Thiadiazole derivatives, including those with methoxyphenyl substituents like 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine, have demonstrated significant antimicrobial activity. The presence of the methoxy group at the para position of the phenyl ring enhances the compound's interaction with biological targets, potentially increasing its efficacy as an antimicrobial agent.
Research on similar compounds suggests these antimicrobial properties may result from:
-
Disruption of bacterial cell membrane integrity
-
Inhibition of essential bacterial enzymes
While specific data for 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine is limited, related thiadiazole compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as various fungal species .
El-Naggar and colleagues reported that certain thiadiazole derivatives demonstrated activity against Ehrlich's Ascites Carcinoma cells, suggesting that compounds like 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine may hold promise for anticancer applications .
Enzyme Inhibition Activities
Research on similar thiadiazole derivatives suggests that compounds like 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine may act as enzyme inhibitors. For instance, certain thiadiazole compounds have been shown to inhibit monoamine oxidase A (MAO-A), an enzyme involved in neurotransmitter regulation.
This enzyme inhibition capability could contribute to potential applications in treating:
-
Neurological disorders
-
Inflammatory conditions
-
Metabolic diseases
Structure-Activity Relationships
Importance of the Methoxyphenyl Group
The 4-methoxyphenyl substituent at position 5 of the thiadiazole ring plays a crucial role in determining the biological activity of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine:
-
The methoxy group enhances lipophilicity, improving the compound's ability to cross cell membranes
-
It can form hydrogen bonds with receptor sites, enhancing binding affinity
-
The electron-donating property of the methoxy group affects the electronic distribution within the molecule, potentially influencing its interaction with biological targets
Role of the Thiadiazole Ring
The 1,2,4-thiadiazole ring is a key structural element that contributes to the compound's biological activities:
Comparison with Related Compounds
The biological activities of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine can be better understood by comparing it with structurally similar compounds:
Research Applications and Future Directions
Pharmaceutical Development
The promising biological activities of 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine make it a potential candidate for pharmaceutical development:
-
As an antimicrobial agent, particularly against resistant strains
-
As a lead compound for anticancer drug discovery
-
As a structural template for developing enzyme inhibitors with therapeutic applications
Synthetic Building Block
The compound's structure offers opportunities for further derivatization, making it valuable as a synthetic building block:
-
The primary amine group can be modified to create a library of derivatives with potentially enhanced biological activities
-
The methoxyphenyl moiety can be substituted with various groups to optimize pharmacokinetic properties
-
The thiadiazole ring provides a stable scaffold for developing diverse chemical libraries
Structure-Activity Relationship Studies
Further research on 5-(4-Methoxyphenyl)-1,2,4-thiadiazol-3-amine could focus on detailed structure-activity relationship studies:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume